N-cyclooctyl-3-cyclopentylpropanamide
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Overview
Description
N-cyclooctyl-3-cyclopentylpropanamide is an organic compound with the molecular formula C16H29NO It is characterized by the presence of a cyclooctyl group and a cyclopentyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-cyclopentylpropanamide typically involves the reaction of cyclooctylamine with 3-cyclopentylpropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
N-cyclooctyl-3-cyclopentylpropanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
N-cyclooctyl-3-cyclopentylpropanamide can be compared with other similar compounds, such as:
N-cyclopentylpropanamide: This compound has a similar structure but lacks the cyclooctyl group. It may exhibit different chemical and biological properties due to this structural difference.
N-octylpropanamide: This compound has an octyl group instead of a cyclooctyl group. The linear structure of the octyl group can lead to different reactivity and applications.
Uniqueness: The presence of both cyclooctyl and cyclopentyl groups in this compound makes it unique. This combination of cyclic structures can influence its chemical reactivity and biological activity, making it a compound of interest for various applications.
Properties
IUPAC Name |
N-cyclooctyl-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c18-16(13-12-14-8-6-7-9-14)17-15-10-4-2-1-3-5-11-15/h14-15H,1-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRUZGMMDPCRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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